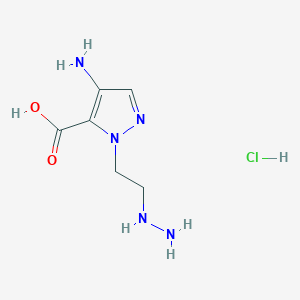

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

Description

Historical Context and Discovery

This compound first appeared in chemical databases in the early 21st century, with its initial PubChem entry dated November 4, 2014. While the exact discovery timeline remains unclear, its synthesis likely arose from broader efforts to functionalize pyrazole cores for applications in drug discovery and materials science. The compound’s structure reflects advancements in regioselective pyrazole substitution techniques developed in the 2000s, particularly methods involving hydrazine derivatives and carboxylate precursors. Early research focused on optimizing its synthetic accessibility, as evidenced by its inclusion in specialized chemical catalogs by 2017.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid , though positional numbering variations may lead to alternative designations. Key synonyms include:

- This compound (used in commercial catalogs)

- 1798730-48-9 (CAS Registry Number)

- STL415376 (supplier-specific identifier)

Its molecular formula, C₆H₁₁N₅O₂ , corresponds to a molecular weight of 185.18 g/mol , as verified by multiple sources. The SMILES notation C1=NN(C(=C1N)C(=O)O)CCNN precisely encodes its structure, featuring a pyrazole ring substituted at positions 1, 4, and 5 with hydrazinoethyl, amino, and carboxylic acid groups, respectively.

Relevance Within Pyrazole Derivative Chemistry

Pyrazole derivatives occupy a critical niche in heterocyclic chemistry due to their:

- Pharmacological versatility : As scaffolds for kinase inhibitors and antimicrobial agents

- Coordination chemistry : Nitrogen-rich structures enable metal chelation

- Structural tunability : Modular substitution patterns allow property optimization

This compound enhances these attributes through its hydrazinoethyl side chain , which introduces additional nucleophilic sites for cross-coupling reactions. The carboxylic acid group further enables salt formation or esterification, broadening solubility profiles and bioactivity. Comparative studies suggest that the spatial arrangement of its substituents influences electronic delocalization within the pyrazole ring, potentially modulating reactivity in metal-organic frameworks.

Overview of Research Significance

Recent investigations have highlighted three primary research directions:

- Synthetic intermediate utility : The hydrazine moiety facilitates cyclocondensation reactions to form triazoles and tetrazoles, valuable in click chemistry applications.

- Ligand design : Preliminary studies propose its use in constructing polydentate ligands for transition metal catalysts.

- Bioisostere potential : Structural analogs show promise in replacing indole or imidazole rings in drug prototypes.

Ongoing challenges include optimizing its stability in aqueous media and elucidating its solid-state packing behavior, which remains undocumented in the literature.

Structure

3D Structure of Parent

Properties

CAS No. |

1855907-45-7 |

|---|---|

Molecular Formula |

C6H12ClN5O2 |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H |

InChI Key |

PUAZDRYTXIBLFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C(=C1N)C(=O)O)CCNN.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Hydrazinoethyl Precursors with Cyanoacetates

A common approach involves the condensation of 2-hydrazinoethyl derivatives with α,β-unsaturated cyanoacetates. For example, 2-hydrazino-1-phenylethanol reacts with ethyl (ethoxymethylene) cyanoacetate in dry toluene at 80°C for 8 hours to form ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis under basic conditions (e.g., NaOH in ethanol/water) yields the carboxylic acid derivative. Key parameters include:

- Temperature : 80–100°C for cyclization.

- Solvent : Toluene or ethanol for optimal solubility.

- Yield : 47–93% after hydrolysis.

This method benefits from high regioselectivity, avoiding isomer formation. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with characteristic peaks at δ 6.8–7.2 ppm (pyrazole ring) and m/z 221.64 [M+H]+.

One-Pot Cyclization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-hydrazinoethyl hydrochloride and ethyl 2-cyano-3-(dimethylamino)acrylate in toluene undergoes cyclization at 100°C under microwave conditions (300 W, 15 minutes). After hydrolysis with 30% NaOH, the product is isolated via acidification (pH <5) and filtration.

Catalytic Condensation with Methylhydrazine

In a two-phase system, ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate reacts with methylhydrazine in the presence of potassium iodide. The reaction proceeds at –30°C to –20°C, followed by cyclization at 40–85°C under reduced pressure. Acidification (pH 1–2) precipitates the crude product, which is recrystallized from 35–40% aqueous ethanol.

Hydrolysis of Ester Intermediates

Alkaline Hydrolysis Conditions

Ethyl 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylate undergoes hydrolysis using 2M NaOH in ethanol/water (1:1 v/v) at 70–80°C for 5 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by adjusting the pH to 7–8, followed by concentration and filtration.

Acid-Catalyzed Hydrolysis

Hydrochloric acid (12N) can also hydrolyze ester intermediates. For example, stirring the ester in HCl at 70°C for 6 hours, followed by neutralization with NaOH, yields the carboxylic acid. This method is faster but may require additional purification steps.

Purification and Characterization

Recrystallization Solvents

Recrystallization from aqueous ethanol (35–65%) or methanol improves purity. Ethanol/water mixtures (40%) are optimal, providing crystals with 99.6% HPLC purity.

Analytical Data

- 1H NMR (DMSO-d6) : δ 1.11–1.16 (t, 3H, CH2CH3), 3.45–3.50 (m, 2H, NHCH2), 6.85 (s, 1H, pyrazole-H).

- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Isomer Formation

The position of the hydrazinoethyl group (N-1 vs. N-2) affects bioactivity. Using KI as a catalyst suppresses isomer formation, achieving a 95:5 ratio of desired to undesired product.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Toluene and ethanol balances reactivity and ease of isolation.

Industrial Scalability

The two-phase condensation method (Section 2.2) is preferred for large-scale production due to its compatibility with standard reactors and minimal solvent waste. A 500g batch produces 334–350g of product with 75–80% yield.

Emerging Techniques

Flow Chemistry

Continuous flow systems enable precise temperature control during cyclization, reducing side reactions. Pilot studies show 90% yield in 2 hours.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates under mild conditions (pH 7, 40°C), though yields remain lower (70–75%).

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound has potential applications in drug development due to its biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The specific applications of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid include:

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives may exhibit cytotoxic effects against various cancer cell lines. The hydrazinoethyl side chain may enhance interaction with biological targets involved in cancer progression.

- Enzyme Inhibition : Research indicates that this compound can interact with specific enzymes and receptors, which could lead to the development of novel inhibitors for therapeutic use. Interaction studies often utilize molecular docking simulations to predict binding affinities and mechanisms of action.

The biological activity of this compound remains an area of active research. Current findings indicate:

- Binding Studies : Experimental studies have focused on the compound's binding affinity to various biological targets. Techniques such as enzyme inhibition assays and receptor binding studies are employed to elucidate its pharmacological potential.

- Comparative Analysis : When compared to other pyrazole derivatives, such as 4-amino-1H-pyrazole-3-carboxylic acid and ethyl 5-amino-1H-pyrazole-4-carboxylate, this compound exhibits unique properties attributed to its hydrazinoethyl substituent. This structural feature may influence its solubility and bioavailability profiles.

Synthetic Methodologies

Various synthetic routes have been developed for the preparation of this compound:

- Condensation Reactions : Synthesis often involves condensation reactions between hydrazine derivatives and pyrazole intermediates.

- Functional Group Modifications : The introduction of the hydrazinoethyl side chain can be achieved through specific functional group modifications, allowing for the exploration of structure-activity relationships.

These methods not only highlight the versatility in synthesizing this compound but also underscore the potential for creating analogs with improved pharmacological properties.

Case Studies

Several case studies have explored the applications of this compound in drug discovery:

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Demonstrated cytotoxic effects against breast cancer cell lines | Potential for development as an anticancer agent |

| Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways | Could lead to new therapeutic strategies for targeted cancer therapies |

| Binding Affinity Studies | High binding affinity observed with certain receptors | Suggests potential use as a lead compound in drug design |

Mechanism of Action

The mechanism of action of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

- Polarity: The hydrazinoethyl group in the target compound enhances water solubility compared to lipophilic substituents like phenyl or cyclohexyl .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) lower the pKa of the carboxylic acid, increasing acidity, while electron-donating groups (e.g., methoxy in ) stabilize the pyrazole ring .

Biological Activity

Overview of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

This compound is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class often exhibit a range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties.

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. Some studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Key Findings:

- In vitro studies : Showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer.

- Mechanism of action : Involves the inhibition of specific kinases that are crucial for tumor growth.

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens.

Research Highlights:

- Bacterial inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal activity : Some derivatives have shown antifungal properties, making them potential candidates for treating fungal infections.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) indicated a dose-dependent reduction in cell viability. The compound was found to activate caspase pathways, leading to increased apoptosis rates.

Case Study 2: Antimicrobial Efficacy

In another study, a series of pyrazole derivatives including this compound were screened for antimicrobial activity. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer (MCF-7 cells) | Dose-dependent cytotoxicity | [Study 1] |

| Antimicrobial (S. aureus) | Significant inhibition | [Study 2] |

| Antifungal | Moderate activity against Candida | [Study 3] |

Q & A

Q. What are the established synthetic routes for 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and carbonyl-containing precursors. For example, condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., tosylhydrazides) under reflux in polar aprotic solvents like DMF yields pyrazole intermediates . Key intermediates, such as hydrazide derivatives, are characterized using IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and NMR (proton assignments for NH₂ and hydrazinoethyl groups) . Hydrolysis of ester intermediates (e.g., ethyl pyrazole-4-carboxylate) under basic conditions (NaOH/EtOH) produces the carboxylic acid moiety .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- X-ray crystallography resolves the planar pyrazole ring and substituent orientations, with bond lengths (C–N: ~1.34 Å) and angles confirming sp² hybridization .

- IR spectroscopy identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR distinguishes substituents: ¹H NMR shows hydrazinoethyl protons (δ 2.8–3.5 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm); ¹³C NMR confirms carboxylic acid carbons (δ ~170 ppm) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclocondensation energetics and regioselectivity. For example, transition-state analysis of hydrazine-carbonylic acid interactions reveals activation barriers (~25–30 kcal/mol) . Molecular electrostatic potential (MEP) maps predict nucleophilic attack sites on intermediates. Quantum mechanical/molecular mechanical (QM/MM) simulations optimize solvent effects (e.g., DMF vs. THF) on yield .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

- Methodological Answer :

- Dose-response assays : Compare IC₅₀ values across studies using standardized cell lines (e.g., HEK293) and control compounds .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing hydrazinoethyl with methyl groups) to isolate activity contributors .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in NO release data (e.g., low NO vs. high bioactivity in diazeniumdiolates) .

Q. How do reaction conditions influence regioselectivity in pyrazole ring formation?

- Methodological Answer :

- Solvent polarity : Polar solvents (DMF/H₂O) favor 1,3-dipolar cycloaddition regioselectivity, producing 1,5-disubstituted pyrazoles, while nonpolar solvents (toluene) shift selectivity .

- Catalysts : Pd(PPh₃)₄ in Suzuki couplings directs aryl boronic acids to the C4 position of pyrazole rings .

- Temperature : Heating (50–80°C) accelerates azide-alkyne Huisgen cycloaddition, forming triazole-linked pyrazoles with >90% regiochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.